1-(4-Chlorophenyl)-3-piperidin-1-ylpyrrole-2,5-dione
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Overview
Description
1-(4-Chlorophenyl)-3-piperidin-1-ylpyrrole-2,5-dione is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidine ring, and a pyrrole-2,5-dione moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-piperidin-1-ylpyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with piperidine and maleic anhydride. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-piperidin-1-ylpyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced derivatives with hydrogenated functional groups.
- Substituted derivatives with various nucleophilic groups replacing the chlorine atom .
Scientific Research Applications
1-(4-Chlorophenyl)-3-piperidin-1-ylpyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-piperidin-1-ylpyrrole-2,5-dione involves its interaction with specific molecular targets within cells. The compound is known to bind to certain proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it may interact with receptors on the cell surface, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-piperidin-1-ylpyrrole-2,5-dione can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-1H-pyrrole: Shares the chlorophenyl and pyrrole moieties but lacks the piperidine ring.
1-(4-Chlorophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione: Similar structure but with a pyrrolidine ring instead of a pyrrole ring.
1-(4-Bromophenyl)-3-piperidin-1-ylpyrrole-2,5-dione: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
The uniqueness of 1-(4-Chlorophenyl)-3-piperidin-1-ylp
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-piperidin-1-ylpyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-11-4-6-12(7-5-11)18-14(19)10-13(15(18)20)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHJVSFOJDWIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70877746 |
Source
|
Record name | R3871-N30 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70877746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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